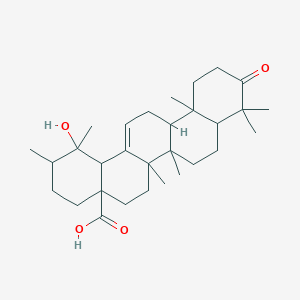

Pomonic acid

説明

特性

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-21,23,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,23-,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTSQSVDAUIWJH-OOPGADJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317909 | |

| Record name | Pomonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13849-90-6 | |

| Record name | Pomonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13849-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pomonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Isolation, Purification, and Biological Significance of Pomolic Acid from Apple Peels

Introduction

Pomolic acid (3-beta,19alpha-Dihydroxy-urs-12-en-28-oic acid) is a pentacyclic triterpenoid of the ursane type, first isolated from apple peels in 1967.[1] This naturally occurring compound has garnered significant attention within the scientific community for its diverse and potent pharmacological properties, particularly its anti-cancer activities.[2] Research has demonstrated its efficacy against various cancer cell lines, including breast, leukemia, lung, and prostate cancers, by modulating multiple signaling pathways involved in apoptosis, angiogenesis, and metastasis.[2][3][4]

Apple peels, often discarded as a by-product of the food processing and cider industries, represent a sustainable and abundant source of valuable bioactive compounds, including pomolic acid.[1][5] The general perception of low pomolic acid content in plants has historically hindered its investigation; however, recent studies have shown that significant quantities can be obtained from apple pomace, making it a viable raw material for pharmaceutical and nutraceutical applications.[1][6] This guide provides a comprehensive overview of the technical protocols for the efficient extraction and purification of pomolic acid from apple peels and details the molecular pathways it modulates.

Extraction of Pomolic Acid from Apple Peels

The initial step involves the extraction of crude triterpenoids from dried apple peel or pomace. The choice of solvent and extraction method significantly impacts the yield and initial purity of pomolic acid. Ultrasound-assisted extraction (UAE) is a modern and efficient technique that can enhance recovery yields compared to conventional maceration.[5]

Experimental Protocol: Ultrasound-Assisted Solvent Extraction (UAE)

This protocol combines findings from studies on solvent efficiency and UAE optimization.[1][5]

1. Material Preparation:

- Collect fresh apple peels (e.g., from Malus domestica varieties like Golden Delicious).

- Dry the peels thoroughly (e.g., in a ventilated oven at 40-50°C or by lyophilization) to a constant weight.

- Grind the dried peels into a fine powder to increase the surface area for extraction.

2. Ultrasound-Assisted Extraction:

- Place a known quantity of dried apple peel powder (e.g., 10 g) into an extraction vessel.

- Add an extraction solvent. Ethyl acetate has been shown to yield a high concentration of pomolic acid.[1][6] A solid-to-liquid ratio of 1:75 (g/mL) is recommended for optimal results.[5]

- Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.

- Apply ultrasound at a high amplitude (e.g., 90%) for a short duration (e.g., approximately 5-6 minutes).[5] The total extraction time should not exceed 3 hours to prevent degradation.[1]

- Maintain a constant temperature during extraction (e.g., 40°C).[7]

3. Filtration and Concentration:

- After extraction, separate the solid residue from the solvent by filtration (e.g., using Whatman No. 40 filter paper).[7]

- Concentrate the filtrate in vacuo using a rotary evaporator to remove the solvent.

- The resulting crude extract will contain pomolic acid along with other triterpenoids (like ursolic and oleanolic acid), lipids, and waxes.

Extraction Workflow

Caption: General workflow for the extraction of pomolic acid from apple peels.

Purification of Pomolic Acid

The crude extract requires further purification to isolate pomolic acid from other structurally similar triterpenoids and impurities. A multi-step approach involving solvent partitioning and chromatographic techniques is typically employed.

Experimental Protocol: Two-Step Purification

This protocol is adapted from methods used for the purification of triterpenic acids from apple peels.[8]

1. Degreasing/Defatting:

- Dissolve the crude extract obtained from Step 2.1 in a minimal amount of a polar solvent in which the triterpenoids are soluble (e.g., ethanol).

- Add a non-polar solvent such as cyclohexane or petroleum ether to the solution.

- Mix thoroughly in a separatory funnel. The lipids and waxes will partition into the non-polar layer, while the more polar triterpenoids, including pomolic acid, will remain in the ethanol layer.

- Separate the layers and collect the ethanol fraction. Repeat this washing step 2-3 times to ensure complete removal of non-polar impurities.

- Evaporate the ethanol to yield a degreased triterpenoid-rich extract.

2. Chromatographic Separation:

- For high-purity isolation, the degreased extract must be subjected to chromatography. High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid chromatographic technique for separating triterpenoids like ursolic acid and can be adapted for pomolic acid.[9]

- Alternatively, column chromatography using silica gel can be used.

- Column Preparation: Pack a glass column with silica gel 60 as the stationary phase, using a suitable solvent system as the mobile phase.

- Elution: Dissolve the degreased extract and load it onto the column. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

- Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) against a pomolic acid standard.

- Final Step: Pool the fractions containing pure pomolic acid and evaporate the solvent to obtain the final crystalline product.

Purification Workflow

Caption: Workflow for the purification of pomolic acid from a crude extract.

Quantitative Data: Yield and Purity

The yield of pomolic acid is highly dependent on the extraction solvent and apple variety. The following tables summarize quantitative findings from relevant studies.

Table 1: Pomolic Acid Content in Extracts from Apple Pomace Using Different Solvents [1]

| Extraction Solvent | Pomolic Acid Content in Extract (%) |

| Ethyl Acetate | 13.7 |

| Dimethylcarbonate | 9.5 |

| Ethanol | 4.6 |

Data derived from quantitative determination by 2D NMR HSQC experiments on extracts from dried and ground apple pomace.[1]

Table 2: Example Yields of Triterpenoid Extract from Apple Peels [8]

| Apple Variety | Extraction Yield (g of extract / 100 g dry weight) |

| Golden Delicious | ~ 2.1 |

This extract consists of a mixture of triterpenic acids, including ursolic acid and pomolic acid.[8]

Biological Activity and Key Signaling Pathways

Pomolic acid exerts its anti-cancer effects by targeting multiple critical signaling pathways that regulate cell survival, proliferation, angiogenesis, and metastasis.

Inhibition of Angiogenesis and Metastasis

Pomolic acid can suppress tumor growth and spread by inhibiting the formation of new blood vessels (angiogenesis) and preventing cancer cell invasion. It achieves this by downregulating key proteins such as Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Matrix Metalloproteinase-9 (MMP-9).[2][10] This is accomplished by targeting the p38-MAPK and mTOR kinase signaling pathways.[2] Furthermore, pomolic acid can suppress the expression of CXCR4, a chemokine receptor linked to the invasive phenotype in breast cancer.[2]

Caption: Pomolic acid's inhibition of angiogenesis and metastasis pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Pomolic acid can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It upregulates the expression of p53, a critical tumor suppressor, and activates AMP-activated protein kinase (AMPK), leading to cell cycle arrest and apoptosis.[2][3] In the extrinsic pathway, it increases the expression of TRAIL and its death receptor DR5, leading to the activation of caspase-8.[2]

Caption: Pomolic acid's induction of apoptosis via intrinsic and extrinsic pathways.

Conclusion

Pomolic acid stands out as a promising natural compound for drug development, particularly in oncology. This guide demonstrates that apple peels, an otherwise low-value industrial by-product, can be efficiently processed to yield this high-value triterpenoid. The detailed protocols for extraction and purification provide a foundation for researchers to obtain pomolic acid for further investigation. Understanding its molecular mechanisms, specifically its ability to inhibit cancer cell proliferation, angiogenesis, and metastasis while inducing apoptosis, opens avenues for the development of novel therapeutic strategies. Further research should focus on scaling up these purification processes and conducting in-vivo studies to fully evaluate the therapeutic potential of pomolic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pomolic acid induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green Extraction of Bioactive Compounds from Apple Pomace from the Cider Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Pomolic acid from apple pomace: quantitative determination by heteronuclear two-dimentional QNMR and preparative isolation | Semantic Scholar [semanticscholar.org]

- 7. Antioxidant Activity of Apple Peels Bioactive Molecules Extractives [article.sapub.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. japsonline.com [japsonline.com]

The Biosynthesis of Pomolic Acid in Plants: A Technical Guide for Researchers

Abstract

Pomolic acid, a pentacyclic triterpenoid of the ursane type, has garnered significant interest within the pharmaceutical and scientific communities due to its diverse pharmacological activities. Understanding its biosynthesis in plants is crucial for developing sustainable production methods and for the discovery of novel bioactive derivatives. This technical guide provides a comprehensive overview of the pomolic acid biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and intermediate compounds. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, plant biochemistry, and metabolic engineering.

Introduction

Pomolic acid (3β,19α-dihydroxy-urs-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid found in various plant species, including those from the Rosaceae and Lamiaceae families.[1][2] First isolated from apple peels, this compound has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties. The complex structure of pomolic acid and its relatively low abundance in plants necessitate a deeper understanding of its biosynthetic pathway to enable biotechnological production approaches. This guide synthesizes the current knowledge on the biosynthesis of pomolic acid, from its primary metabolic precursors to the final tailored molecule.

The Core Biosynthetic Pathway

The biosynthesis of pomolic acid originates from the well-established mevalonate (MVA) pathway, which provides the fundamental building blocks for all isoprenoids in plants.[3] The pathway can be broadly divided into three key stages: the formation of the universal isoprene unit, the synthesis of the triterpene backbone, and the specific tailoring of this backbone to yield pomolic acid.

The Mevalonate Pathway: Assembling the Isoprene Units

The journey to pomolic acid begins in the cytoplasm with the MVA pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon molecules are the universal precursors for all terpenoids.

Formation of the Pentacyclic Triterpenoid Skeleton

The C30 triterpenoid backbone is assembled through a series of condensation reactions:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the C10 compound, geranyl pyrophosphate.

-

Farnesyl Pyrophosphate (FPP) Synthesis: GPP is further elongated with another molecule of IPP by farnesyl pyrophosphate synthase (FPPS) to produce the C15 compound, farnesyl pyrophosphate.

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form the linear C30 hydrocarbon, squalene.

-

Epoxidation: Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene. This crucial step prepares the linear precursor for cyclization.

The cyclization of 2,3-oxidosqualene is a pivotal branch point in triterpenoid biosynthesis. In the case of pomolic acid, an ursane-type triterpenoid, the cyclization is catalyzed by α-amyrin synthase (AAS) , an oxidosqualene cyclase (OSC), to produce the pentacyclic triterpene, α-amyrin .[4][5]

Tailoring of the α-Amyrin Skeleton

The α-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to produce pomolic acid. These tailoring reactions are responsible for the functional groups that confer the specific biological activity of the final molecule.

-

C-28 Oxidation to Ursolic Acid: The methyl group at the C-28 position of α-amyrin is sequentially oxidized to a carboxylic acid. This three-step oxidation is catalyzed by a multifunctional CYP450 enzyme from the CYP716A subfamily .[3][6] The reaction proceeds through an alcohol intermediate (uvaol) and an aldehyde intermediate (ursolic aldehyde) to form ursolic acid .[4]

-

C-19α Hydroxylation to Pomolic Acid: The final and defining step in pomolic acid biosynthesis is the hydroxylation of ursolic acid at the C-19α position. This reaction is catalyzed by a specific cytochrome P450 hydroxylase . While the precise enzyme has not been definitively characterized in all pomolic acid-producing plants, evidence points towards a specialized CYP450 capable of recognizing the ursane skeleton and introducing a hydroxyl group with high regio- and stereospecificity. The identification and characterization of this C-19α hydroxylase is a key area of ongoing research.

The overall biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthetic pathway of Pomolic Acid.

Quantitative Data

While specific enzyme kinetic data for the pomolic acid pathway is limited in the literature, data from related triterpenoid biosynthetic pathways can provide valuable insights. The following table summarizes representative quantitative information.

| Enzyme | Substrate | Product | Km (µM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Plant Source | Reference |

| α-Amyrin Synthase | 2,3-Oxidosqualene | α-Amyrin | 5-20 | 0.1-1.0 | 6.5-7.5 | 25-35 | Panax ginseng | [7] |

| CYP716A12 (C-28 Oxidase) | α-Amyrin | Ursolic Acid | 10-50 | 0.05-0.5 | 7.0-8.0 | 25-30 | Medicago truncatula | [6] |

| CYP72A68 (Hydroxylase) | β-Amyrin | Oleanolic Acid | ~30 | ~0.2 | 7.4 | 30 | Glycyrrhiza uralensis | [8] |

Note: Data for CYP72A68 is for a related triterpenoid hydroxylase and is provided for comparative purposes.

Experimental Protocols

The elucidation of the pomolic acid biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the expression of candidate genes (e.g., OSCs and CYP450s) in a heterologous host, such as Saccharomyces cerevisiae (yeast), to confirm their enzymatic function.

Experimental Workflow:

Caption: Workflow for heterologous expression and functional analysis.

Methodology:

-

Gene Identification and Cloning:

-

Isolate total RNA from a plant known to produce pomolic acid.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the candidate gene (e.g., a CYP716 homolog) using gene-specific primers.

-

Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52).

-

-

Yeast Transformation and Expression:

-

Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11).

-

Grow the yeast culture in appropriate selective media.

-

Induce gene expression by adding galactose to the media.

-

For CYP450s, which are membrane-bound, prepare microsomal fractions from the yeast cells by differential centrifugation.

-

-

In Vitro Enzyme Assays:

-

Set up a reaction mixture containing the yeast microsomes (or purified enzyme), the precursor substrate (e.g., ursolic acid for the C-19α hydroxylase), a cytochrome P450 reductase (if not co-expressed), and NADPH as a cofactor in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubate the reaction at an optimal temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

-

Extract the reaction products with the organic solvent.

-

Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Compare the retention time and mass spectrum of the product with an authentic standard of pomolic acid to confirm its identity.

-

Quantitative Analysis of Pomolic Acid in Plant Tissues

This protocol outlines a method for the quantification of pomolic acid in plant samples using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation:

-

Dry and grind the plant material to a fine powder.

-

Extract the powder with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or Soxhlet extraction.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the dried extract in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of standard solutions of pomolic acid of known concentrations.

-

Inject the plant extract and the standard solutions into the HPLC system.

-

Quantify the amount of pomolic acid in the sample by comparing the peak area with the calibration curve.

-

Regulation of the Biosynthesis Pathway

The biosynthesis of triterpenoids, including pomolic acid, is tightly regulated in plants. The expression of the biosynthetic genes is often induced by developmental cues and in response to environmental stresses, such as pathogen attack or wounding.[9] Signaling molecules like jasmonic acid and salicylic acid have been shown to upregulate the expression of genes encoding enzymes in the triterpenoid pathway.[9] Transcription factors, such as those from the bHLH and WRKY families, are also known to play a crucial role in coordinating the expression of these genes.

Conclusion and Future Perspectives

The elucidation of the pomolic acid biosynthetic pathway provides a roadmap for the metabolic engineering of this valuable natural product. While the core pathway from the MVA pathway to ursolic acid is relatively well-understood, the identification and characterization of the specific C-19α hydroxylase remains a critical research objective. Future work should focus on:

-

Discovery of the C-19α Hydroxylase: Utilizing transcriptomic and genomic data from pomolic acid-producing plants to identify candidate CYP450 genes and functionally characterizing them.

-

Enzyme Engineering: Modifying the known biosynthetic enzymes to improve their catalytic efficiency and substrate specificity.

-

Metabolic Engineering in Microbial Hosts: Reconstructing the entire pomolic acid pathway in microbial chassis like S. cerevisiae or E. coli for sustainable and scalable production.

A complete understanding of the pomolic acid biosynthetic pathway at the molecular level will not only facilitate its production but also open up avenues for the combinatorial biosynthesis of novel triterpenoid structures with potentially enhanced therapeutic properties.

References

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Pomolic Acid: A Comprehensive Technical Guide on its Discovery, History, and Core Scientific Findings

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomolic acid, a pentacyclic triterpenoid first isolated from the humble apple peel, has emerged as a molecule of significant interest in the scientific community. This technical guide provides an in-depth exploration of its discovery, historical context, and the key scientific findings that have elucidated its biological activities. The document details the methodologies for its isolation and the experimental protocols used to investigate its anticancer properties. Quantitative data on its biological efficacy are presented in structured tables for clarity. Furthermore, this guide visualizes the complex signaling pathways modulated by Pomolic acid through detailed diagrams, offering a comprehensive resource for researchers and professionals in drug development.

Discovery and History

Pomolic acid (3β,19α-dihydroxy-urs-12-en-28-oic acid), a naturally occurring pentacyclic triterpenoid of the ursane type, was first discovered and isolated in 1967 by C. H. Brieskorn and H. Wunderer from the peels of apples (Malus domestica)[1]. Also known as benthamic acid, its initial characterization was a landmark in the study of triterpenoids from common dietary sources[2]. The initial structural elucidation was achieved through a combination of chemical and physical methods, which were standard for the time and laid the groundwork for future investigations into its chemical properties and biological activities[1].

Subsequent to its initial discovery, Pomolic acid has been identified in a variety of other plant species, predominantly within the Rosaceae and Lamiaceae families[2]. While present in numerous plants, its concentration is often low, which has spurred research into synthetic and semi-synthetic production methods to facilitate further study[2].

Initial Isolation and Characterization

The pioneering work by Brieskorn and Wunderer, though the full detailed protocol of the 1967 publication is not widely available, subsequent publications from the same research group on triterpenoids from apple and pear peels indicate the use of a combination of chromatographic and spectroscopic techniques. These likely included:

-

Solvent Extraction: Initial extraction of the apple peels with organic solvents to isolate a crude mixture of lipophilic compounds.

-

Chromatography: Separation and purification of the individual compounds from the crude extract, likely employing column chromatography.

-

Spectroscopic Analysis: Characterization of the purified compound using techniques such as:

-

Gas Chromatography (GC)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

-

These methods allowed for the determination of its molecular formula (C₃₀H₄₈O₄) and its distinct pentacyclic structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| Type | Pentacyclic Triterpenoid (Ursane type) |

| Synonyms | Benthamic acid |

Quantitative Data: Biological Activity of Pomolic Acid

Pomolic acid has demonstrated a wide range of biological activities, with a significant focus on its anticancer properties. The following tables summarize the in vitro efficacy of Pomolic acid against various cancer cell lines and its inhibitory action on specific molecular targets.

Table 1: In Vitro Anticancer Activity of Pomolic Acid (IC₅₀ Values)

| Cancer Type | Cell Line | IC₅₀ (µM) | Duration of Treatment | Reference |

| Colon Cancer | HT-29 | 20.5 (9.7 µg/mL) | 24 hours | [4] |

| Colon Cancer | HT-29 | 16.1 (7.6 µg/mL) | 48 hours | [4] |

| Colon Cancer | HT-29 | 18.6 (8.8 µg/mL) | 72 hours | [4] |

| Melanoma | M-14 | Lowest IC₅₀ among tested lines | Not Specified | [5] |

| Acute Myeloid Leukemia | HL-60 | Not Specified | Not Specified | [6] |

| Acute Myeloid Leukemia | U937 | Not Specified | Not Specified | [6] |

| Acute Myeloid Leukemia | Kasumi-1 | Not Specified | Not Specified | [6] |

| Breast Cancer | MCF-7 | Not Specified | Not Specified | [7] |

| Ovarian Cancer | SK-OV-3 | Not Specified | Not Specified | [8] |

| Non-small cell lung cancer | A549 | Dose-dependent cytotoxicity | 24 hours | [9] |

| Non-small cell lung cancer | H1299 | Dose-dependent cytotoxicity | 24 hours | [9] |

Table 2: Inhibition of Molecular Targets by Pomolic Acid (IC₅₀ Values)

| Target | Cell Line | IC₅₀ (µM) | Reference |

| Human Topoisomerase I | Prostate Cancer Cell Lines | Catalytic Inhibition | [5] |

| Human Topoisomerase II | Prostate Cancer Cell Lines | Catalytic Inhibition | [5] |

| HIF-1α | SK-MEL-28 | Not Specified | [5] |

| HIF-1α | A549 | Not Specified | [5] |

| HIF-1α | U-373MG | Not Specified | [5] |

| HIF-1α | MCF-7 | Not Specified | [5] |

| HIF-1α | MDA-MB-231 | Not Specified | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activities of Pomolic acid.

Modern Isolation of Pomolic Acid from Plant Material

A general protocol for the isolation of Pomolic acid from plant sources such as apple pomace is as follows:

-

Extraction: The dried and ground plant material is extracted with a moderately polar solvent, such as ethanol, ethyl acetate, or dimethyl carbonate, often facilitated by ultrasound-assisted extraction.

-

Fractionation: The crude extract is then subjected to a liquid-liquid extraction to separate acidic and neutral components. This is followed by selective extraction with a series of solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to enrich the Pomolic acid fraction.

-

Chromatographic Purification: The enriched fraction is further purified using column chromatography.

-

Characterization: The purity and identity of the isolated Pomolic acid are confirmed using 2D NMR HSQC experiments and comparison with a standard.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds like Pomolic acid.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Pomolic acid (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins, allowing for the investigation of how Pomolic acid affects cellular signaling pathways.

-

Cell Lysis: After treatment with Pomolic acid, cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein of interest (e.g., p-AMPK, NF-κB, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by Pomolic Acid

Pomolic acid exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.

Inhibition of the NF-κB Signaling Pathway

dot

Caption: Pomolic acid inhibits the NF-κB signaling pathway.

Activation of the AMPK Signaling Pathway

dot

Caption: Pomolic acid activates the AMPK signaling pathway.

Experimental Workflow for Assessing Anticancer Activity

dot

Caption: Workflow for in vitro evaluation of Pomolic acid's anticancer effects.

Conclusion

From its initial discovery in apple peels to its current status as a promising therapeutic agent, Pomolic acid has garnered significant scientific attention. Its multifaceted biological activities, particularly its anticancer effects, are attributed to its ability to modulate critical cellular signaling pathways such as NF-κB and AMPK. This technical guide has provided a comprehensive overview of the history, key quantitative data, and experimental methodologies associated with Pomolic acid research. The continued investigation into its mechanisms of action and potential therapeutic applications holds great promise for the development of novel treatments for a range of diseases, including cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. japsonline.com [japsonline.com]

- 3. [Triterpenoids from the peels of pear and apple (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pomolic acid and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor Effect of Pomolic Acid in Acute Myeloid Leukemia Cells Involves Cell Death, Decreased Cell Growth and Topoisomerases Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer properties of pomolic acid-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pomolic acid | Caspase | Apoptosis | HIV Protease | AMPK | TargetMol [targetmol.com]

- 9. Pomolic acid induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomolic acid (PA), a pentacyclic triterpenoid of the ursane type, and its derivatives have emerged as promising candidates in drug discovery, exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of pomolic acid, its related triterpenoids, and their derivatives, with a focus on their anticancer and anti-inflammatory properties. We delve into the core chemical structures, mechanisms of action involving key signaling pathways, and detailed experimental protocols for their evaluation. Quantitative data on their biological activities are summarized for comparative analysis, and logical diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their therapeutic potential.

Introduction to Pomolic Acid and Related Triterpenoids

Pomolic acid, also known as benthamic acid, is a naturally occurring pentacyclic triterpenoid first isolated from apple peels.[1] Its chemical structure features a 30-carbon skeleton comprising five six-membered rings, with hydroxyl groups at C3 and C19 and a carboxyl group at C17.[1][2] This class of compounds, which also includes structurally similar triterpenoids like ursolic acid and oleanolic acid, is widely distributed in the plant kingdom, particularly in species of the Rosaceae and Lamiaceae families.[1][2]

The therapeutic potential of pomolic acid and its derivatives has been extensively investigated, revealing a broad range of biological activities, including anticancer, anti-inflammatory, anti-HIV, and antidiabetic properties.[3][4] The anticancer effects are most pronounced, with demonstrated activity against various cancer cell lines, including breast, lung, ovarian, and prostate cancers, as well as leukemia and glioma.

This guide will explore the chemical diversity of pomolic acid derivatives, their multifaceted mechanisms of action, and the experimental methodologies used to characterize their biological effects.

Chemical Structures and Derivatives

The basic scaffold of pomolic acid (C₃₀H₄₈O₄) provides a versatile platform for chemical modifications to enhance its biological activity and pharmacokinetic properties.[2] Key functional groups, including the hydroxyl and carboxyl moieties, are amenable to derivatization.

Related Triterpenoids:

-

Ursolic Acid: Differs from pomolic acid by the absence of a hydroxyl group at the C19 position.

-

Oleanolic Acid: An isomer of ursolic acid, belonging to the oleanane class of triterpenoids.

The synthesis of pomolic acid derivatives often involves modifications at the C-3 hydroxyl group, the C-28 carboxyl group, and other positions on the pentacyclic ring system. While specific, detailed step-by-step protocols for the synthesis of a wide range of pomolic acid derivatives are not extensively published, general synthetic strategies can be adapted from those developed for ursolic and oleanolic acids. These often involve regioselective acylation followed by photochemical reduction.[3]

Biological Activities and Mechanisms of Action

The pharmacological effects of pomolic acid and its derivatives are attributed to their ability to modulate multiple cellular signaling pathways, primarily those involved in cell proliferation, apoptosis, inflammation, and angiogenesis.

Anticancer Activity

The anticancer properties of pomolic acid are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

3.1.1. Modulation of Apoptosis Pathways

Pomolic acid has been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. This is often characterized by the activation of caspases, particularly caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

3.1.2. Inhibition of Proliferation and Angiogenesis

Pomolic acid and its derivatives can arrest the cell cycle and inhibit the proliferation of cancer cells. They have also been shown to suppress angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis, by targeting pathways such as the HIF-1α/VEGF-mediated signaling cascade.[1]

Anti-inflammatory Activity

Pomolic acid exhibits significant anti-inflammatory effects by modulating key inflammatory pathways, most notably the NF-κB signaling cascade.

3.2.1. Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Pomolic acid has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators. This inhibition is thought to occur through the suppression of IκB kinase (IKK) phosphorylation, which prevents the degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB subunits.

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. The mTOR signaling pathway is often dysregulated in cancer. Pomolic acid has been found to inhibit the mTOR pathway, contributing to its anticancer effects. This inhibition can affect both mTORC1 and mTORC2 complexes, leading to the dephosphorylation of downstream targets like p70S6K and Akt.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro cytotoxic activities of pomolic acid and related triterpenoid derivatives against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Pomolic Acid | A549 | Lung | 10 | |

| BEAS-2B | Normal Lung | 80 | ||

| THP-1 | Leukemia | 3.2 | ||

| SK-OV-3 | Ovarian | 3.7 (in combination with cisplatin) | ||

| MK-1 | Squamous | 55 (GI₅₀) | ||

| HeLa | Cervical | 59 (GI₅₀) | ||

| B16F10 | Melanoma | 29 (GI₅₀) | ||

| Corosolic Acid | HeLa | Cervical | ~30 | |

| MG-63 | Osteosarcoma | ~30 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pomolic acid and its derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Pomolic acid or its derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-IKK, IKK, p-p65, p65, p-Akt, Akt, p-p70S6K, p70S6K, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pomolic acid and a general experimental workflow for its evaluation.

Conclusion and Future Directions

Pomolic acid and its derivatives represent a valuable class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate multiple key signaling pathways underscores their promise as multi-targeted therapeutic agents.

Future research should focus on several key areas:

-

Synthesis of Novel Derivatives: The development of efficient and scalable synthetic routes to novel pomolic acid derivatives is crucial for expanding the chemical space and improving their pharmacological profiles.

-

In-depth Mechanistic Studies: Further elucidation of the precise molecular targets and interactions within the modulated signaling pathways will provide a more complete understanding of their mechanisms of action.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are needed to evaluate the efficacy, safety, and pharmacokinetic properties of promising derivatives in relevant animal models.

-

Clinical Translation: The ultimate goal is to translate the most promising candidates into clinical trials for the treatment of cancer and inflammatory diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of pomolic acid and its related triterpenoids.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Pomolic Acid

Introduction

Pomolic acid (PA) is a naturally occurring pentacyclic triterpenoid found in several plant species, first identified in the mid-1960s.[1] This compound has garnered significant scientific interest due to its diverse pharmacological properties, most notably its antitumoral activity.[1] Research has demonstrated that pomolic acid can induce cell death in a variety of cancer cell lines, including those affecting the lung, brain, breast, and leukemia, as well as in multidrug-resistant (MDR) variants.[1][2][3] This technical guide provides an in-depth overview of the preliminary in-vitro cytotoxicity screening of pomolic acid, detailing its effects on various cancer cell lines, the experimental protocols used for its evaluation, and the molecular signaling pathways underlying its cytotoxic mechanisms.

Data Presentation: Cytotoxicity of Pomolic Acid against Various Cancer Cell Lines

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The IC50 values for pomolic acid vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |

| A549 | Human Lung Carcinoma | 10 µM | 24 | [4][5] |

| BEAS-2B | Normal Human Lung Epithelial | 80 µM | 24 | [5] |

| SK-MEL-2 | Human Malignant Melanoma | 110.3 µM | 24 | [6] |

| 88.1 µM | 48 | [6] | ||

| 79.3 µM | 72 | [6] | ||

| HT-29 | Human Colon Cancer | 9.7 µg/mL | 24 | [7] |

| 7.6 µg/mL | 48 | [7] | ||

| 8.8 µg/mL | 72 | [7] | ||

| HL-60 | Human Promyelocytic Leukemia | Not specified | Not specified | [8] |

| U937 | Human Histiocytic Lymphoma | Not specified | Not specified | [9] |

| Kasumi-1 | Human Acute Myeloid Leukemia | Not specified | Not specified | [9] |

| M-14 | Human Melanoma | Lowest IC50 among tested lines | Not specified | [1] |

| MCF-7 | Human Breast Cancer | Not specified | Not specified | [1] |

Experimental Protocols

Standardized in-vitro assays are crucial for the preliminary evaluation of a compound's cytotoxic activity. The following protocols are commonly employed in the screening of pomolic acid.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., A549, SK-MEL-2, HT-29) and, for selectivity assessment, normal human cell lines (e.g., BEAS-2B) are obtained from a repository like the American Type Culture Collection (ATCC).

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and a 1% antibiotic solution (penicillin/streptomycin).[10]

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. Plates are incubated for 12-24 hours to allow for cell attachment.[7][12]

-

Treatment: A stock solution of pomolic acid is prepared in a solvent like Dimethyl Sulfoxide (DMSO). This is then diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100-200 µL of the medium containing the desired pomolic acid concentration is added. A control group receives medium with DMSO only.[7]

-

Incubation: The plates are incubated for specified durations (e.g., 24, 48, 72 hours).[7]

-

MTT Addition: After incubation, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate.[12]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[12] The cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined through non-linear regression analysis.

Apoptosis Detection: Hoechst 33342 and AO/EB Staining

-

Hoechst Staining: This method is used to visualize nuclear changes characteristic of apoptosis. Cells are treated with pomolic acid, washed with PBS, and then stained with Hoechst 33342 dye. Apoptotic cells exhibit condensed or fragmented nuclei with bright blue fluorescence when viewed under a fluorescence microscope.[6]

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method distinguishes between viable, apoptotic, and necrotic cells. After treatment, cells are stained with a mixture of AO and EB. Viable cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display orange-red condensed chromatin, and necrotic cells have a uniform orange-red nucleus.[5][6]

Cell Migration Assessment: Wound Healing Assay

-

Procedure: Cells are grown to a confluent monolayer in a culture plate. A sterile pipette tip is used to create a "scratch" or wound in the monolayer. The cells are then washed to remove debris and treated with pomolic acid at non-lethal concentrations. The closure of the wound is monitored and photographed at different time points (e.g., 0, 24, 48 hours). The rate of cell migration is quantified by measuring the change in the wound area over time.[6]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: Workflow for in-vitro cytotoxicity screening using the MTT assay.

Pomolic Acid-Induced Apoptosis Signaling Pathways

Caption: Signaling pathways activated by Pomolic Acid leading to apoptosis.

Mechanisms of Pomolic Acid-Induced Cytotoxicity

Pomolic acid exerts its anticancer effects through multiple molecular mechanisms, primarily by inducing programmed cell death pathways such as apoptosis and ferroptosis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of PA's cytotoxicity. It activates both the intrinsic and extrinsic apoptotic pathways.[1]

-

Intrinsic (Mitochondrial) Pathway: This is considered a central pathway for PA activity.[1] PA induces a loss of the mitochondrial membrane potential (ΔΨm), which is a critical early event in apoptosis.[2][8] This disruption is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][4][5] The loss of mitochondrial integrity leads to the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[2][8] In some cancer cells, such as glioblastoma, this process is dependent on the production of reactive oxygen species (ROS).[2][13]

-

Extrinsic (Death Receptor) Pathway: In certain cancer types like ovarian cancer, pomolic acid can also trigger the extrinsic pathway. It achieves this by increasing the expression of the death receptor 5 (DR5) and its ligand, TRAIL (tumor necrosis factor-related apoptosis-inducing ligand). This engagement leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to further amplify the mitochondrial pathway.[1]

Induction of Ferroptosis

Recent studies in non-small cell lung cancer (NSCLC) have revealed that pomolic acid can also induce ferroptosis, a distinct form of iron-dependent regulated cell death.[14] This is characterized by the accumulation of toxic lipid peroxides. PA treatment in NSCLC cells leads to the downregulation of key negative regulators of ferroptosis, namely GPX4 and SLC7A11, resulting in the depletion of intracellular glutathione (GSH) and triggering ferroptotic cell death.[14]

Other Anticancer Effects

-

Cell Cycle Arrest: Flow cytometry analysis has shown that pomolic acid can induce a sub-G1 cell cycle arrest in cancer cells, which is indicative of apoptosis.[6][9]

-

Inhibition of Migration and Invasion: Pomolic acid has been shown to inhibit the migration and invasion of cancer cells, crucial steps in metastasis.[2][4][6] In prostate cancer cells, for instance, it reduces the expression of key markers of the epithelial-mesenchymal transition (EMT) like N-cadherin and vimentin.[1]

-

Topoisomerase Inhibition: In acute myeloid leukemia (AML) cells, PA has been found to inhibit the catalytic activity of human DNA topoisomerases I and IIα, enzymes critical for DNA replication and repair.[9][15]

Conclusion

The preliminary in-vitro screening of pomolic acid consistently demonstrates its potent cytotoxic effects against a broad range of human cancer cell lines. Its ability to induce multiple forms of programmed cell death, including both intrinsic and extrinsic apoptosis as well as ferroptosis, underscores its multifaceted anticancer potential. Furthermore, its capacity to inhibit cell migration and overcome multidrug resistance suggests it could be a valuable lead compound for the development of novel cancer therapies. Further preclinical and in-vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

- 1. mdpi.com [mdpi.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Pomolic acid-induced apoptosis in cells from patients with chronic myeloid leukemia exhibiting different drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajol.info [ajol.info]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Pomolic acid and its glucopyranose ester promote apoptosis through autophagy in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pomolic acid triggers mitochondria-dependent apoptotic cell death in leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Effect of Pomolic Acid in Acute Myeloid Leukemia Cells Involves Cell Death, Decreased Cell Growth and Topoisomerases Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. ijrpc.com [ijrpc.com]

- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 13. Pomolic acid induces apoptosis and inhibits multidrug resistance protein MRP1 and migration in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pomolic acid induces ferroptosis-mediated cell death in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Pomolic Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomolic acid, a pentacyclic triterpenoid first isolated from apple peels, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] This valuable bioactive compound is found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1][3][4] However, the concentration of pomolic acid in plant materials is often low, necessitating efficient and optimized extraction and purification protocols for its isolation.[1][4]

These application notes provide detailed protocols for the extraction and purification of pomolic acid from plant materials, a summary of quantitative data from various studies, and diagrams of key signaling pathways modulated by this compound to support further research and drug development endeavors.

Data Presentation: Quantitative Analysis of Pomolic Acid Extraction

The yield and purity of extracted pomolic acid are influenced by several factors, including the plant source, extraction method, solvent system, temperature, and extraction time. The following tables summarize quantitative data from various studies to facilitate the comparison of different approaches.

Table 1: Pomolic acid content in various plant sources.

| Plant Species | Family | Plant Part | Pomolic Acid Content (mg/g dry weight) |

| Potentilla neumanniana | Rosaceae | Roots and Rhizomes | 1.63[1] |

| Chaenomeles sinensis | Rosaceae | Fruits | 1.0 - 2.4[1] |

| Euscaphis japonica | Staphyleaceae | - | up to 1.0[2][5] |

| Potentilla reptans | Rosaceae | Roots and Rhizomes | 0.09[1] |

| Chamaenerion angustifolium | Onagraceae | - | ~0.4 (0.04% yield)[6] |

| Apple Pomace | Rosaceae | Fruit Pomace | Variable, with ethyl acetate extracts showing high content (13.7% of extract)[7] |

Table 2: Comparison of different extraction methods for triterpenoids, including pomolic acid.

| Extraction Method | Typical Solvents | Temperature (°C) | Time | Key Advantages |

| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | Boiling point of solvent | 6 - 24 hours[1] | High extraction efficiency, robust and classical method.[1] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol (often aqueous), Ethyl Acetate | 30 - 80 | 30 - 100 min | Reduced extraction time, lower solvent consumption, improved efficiency.[2][8][9][10] |

| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol | 50 - 100 | 30 - 45 min | Rapid extraction, higher efficiency compared to conventional methods.[11][12] |

| Maceration | Ethanol | Room Temperature | 6 hours | Simple, no specialized equipment required.[9] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of pomolic acid. Researchers should note that optimization of these protocols may be necessary depending on the specific plant material and available equipment.

General Sample Preparation

-

Collection and Drying: Collect the desired plant material (e.g., fruits, leaves, roots).

-

Grinding: Air-dry or freeze-dry the material to a constant weight and grind it into a fine powder to increase the surface area for extraction.

Extraction Protocols

Soxhlet extraction is a classic and exhaustive method suitable for compounds with limited solubility.[1]

-

Thimble Preparation: Accurately weigh a known amount of the powdered plant material and place it into a cellulose thimble.

-

Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the chosen solvent (e.g., 95% ethanol), the Soxhlet extractor with the loaded thimble, and a condenser.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor will bypass the thimble, condense, and drip back onto the sample, extracting the desired compounds. The process continues in cycles.

-

Duration: Continue the extraction for 6-24 hours, or until the solvent in the siphon arm becomes colorless.[1]

-

Concentration: After extraction, allow the apparatus to cool and collect the extract. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[2]

-

Mixing: Place a known amount of the powdered plant material in an extraction vessel. Add the extraction solvent (e.g., 93% ethanol) at a specific liquid-to-solid ratio (e.g., 25 mL/g).[2]

-

Ultrasonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Parameter Optimization: Set the desired ultrasonic power (e.g., 390 W), temperature (e.g., 70°C), and extraction time (e.g., 30 minutes).[2] These parameters should be optimized for each specific application.

-

Filtration and Concentration: After extraction, separate the extract from the solid residue by filtration or centrifugation. Concentrate the filtrate using a rotary evaporator.

-

Multiple Extractions: For exhaustive extraction, the process can be repeated on the plant residue.[2]

MAE uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[12][13]

-

Sample Preparation: Place a weighed amount of the powdered plant material into a microwave extraction vessel.

-

Solvent Addition: Add the chosen solvent (e.g., methanol or ethanol) at a predetermined solvent-to-sample ratio.

-

Extraction: Place the vessel in the microwave extractor and apply the optimized parameters for temperature, time, and microwave power.

-

Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Separate the extract from the solid residue by filtration.

-

Concentration: Concentrate the extract using a rotary evaporator.

Purification Protocol: Column Chromatography

Column chromatography is a standard technique for purifying pomolic acid from the crude extract.

-

Column Packing:

-

Plug the bottom of a glass column with glass wool or cotton.

-

Add a layer of sand.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

-

Add another layer of sand on top of the silica gel.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

-

Gradually increase the polarity of the solvent system (gradient elution) to separate the compounds based on their polarity. A reported eluent system for pomolic acid purification is ethyl acetate-methyl-tert-butyl ether (6:4).[6]

-

-

Fraction Collection: Collect the eluate in fractions using test tubes.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing pomolic acid.

-

Concentration and Recrystallization: Combine the pure fractions containing pomolic acid and concentrate them using a rotary evaporator. The purified pomolic acid can be further recrystallized using a suitable solvent system (e.g., hexane-diethyl ether) to obtain high-purity crystals.[6]

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for the extraction and purification of pomolic acid.

Signaling Pathways Modulated by Pomolic Acid

Pomolic acid exerts its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.

Pomolic acid has been shown to activate AMP-activated protein kinase (AMPK), a critical energy sensor in cells.[14] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of protein synthesis and cell growth.[14][15]

Caption: Pomolic acid activates AMPK, leading to the inhibition of the mTOR pathway.

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[16] Pomolic acid has been reported to suppress the NF-κB signaling pathway, contributing to its anti-inflammatory and anti-cancer effects.

Caption: Pomolic acid inhibits the NF-κB signaling pathway, reducing inflammation.

References

- 1. benchchem.com [benchchem.com]

- 2. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of Ultrasonic Extraction of Triterpenes from Loquat Peel and Pulp and Determination of Antioxidant Activity and Triterpenoid Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]

- 11. Microwave-assisted extraction versus Soxhlet extraction to determine triterpene acids in olive skins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Microwave-Assisted Extraction of Phenolic Compounds from Melastoma sanguineum Fruit: Optimization and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer properties of pomolic acid-induced AMP-activated protein kinase activation in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Pomolic Acid using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pomolic acid is a pentacyclic triterpenoid of the ursane type, first isolated from apple peels and found in various plant species, particularly within the Rosaceae and Lamiaceae families.[1] Also known as benthamic acid, its chemical formula is C₃₀H₄₈O₄.[1] This compound has garnered significant interest in the scientific community due to its wide array of pharmacological properties, including anti-cancer activities, particularly against breast cancer and leukemia cells.[1][2] Given its therapeutic potential, a reliable and validated quantitative method is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Pomolic acid.

Principle of the Method

This method utilizes RP-HPLC, a powerful technique for separating biomolecules.[3] In RP-HPLC, the stationary phase (typically a C18 column) is non-polar, while the mobile phase is a polar solvent mixture.[3] Compounds are separated based on their hydrophobicity; more non-polar compounds like Pomolic acid interact more strongly with the stationary phase, resulting in longer retention times. By using a gradient elution, where the mobile phase composition is changed over time, a highly efficient separation of Pomolic acid from other matrix components can be achieved. Detection is performed using a UV detector, as Pomolic acid absorbs appreciably at 210 nm.[4][5]

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (4-decimal place).

-

Ultrasonic bath.

-

Rotary evaporator.

-

pH meter.

-

-

Reagents and Materials:

-

Pomolic acid reference standard (≥98% purity).

-

Acetonitrile (HPLC grade).

-

Dichloromethane (Analytical grade).

-

Acetone (Analytical grade).

-

Phosphoric acid (85%).

-

Purified water (e.g., Milli-Q or equivalent).

-

Symmetry ODS (C18) column or equivalent.

-

Syringe filters (0.35-μm or 0.45-μm).

-

Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC analysis.

| Parameter | Condition |

| HPLC System | Reversed-Phase HPLC with DAD/UV Detector |

| Column | Symmetry ODS (C18) |

| Mobile Phase | A: AcetonitrileB: Water with phosphoric acid (pH 2.5) |

| Gradient Elution | 0–15 min: 40% A15–35 min: 40% to 60% A (linear)35–60 min: 60% to 90% A (linear)60–85 min: 90% A |

| Flow Rate | 0.8 mL/min[4] |

| Injection Volume | 10 μL[4] |

| Column Temperature | 20 °C[4] |

| Detection | 210 nm[4] |

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh a suitable amount of Pomolic acid reference standard and dissolve it in acetone to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[4]

-

Calibration Standards: Perform serial dilutions of the stock solution with acetone to prepare a series of working standard solutions covering the expected concentration range of the samples. A suggested calibration range is 0.019–0.665 mg/mL.[4]

-

Filtration: Filter all standard solutions through a 0.35-μm or 0.45-μm membrane filter prior to injection into the HPLC system.[4][5]

Sample Preparation (from Plant Material)

This protocol is adapted for the extraction of Pomolic acid from plant roots and rhizomes.[6]

-

Extraction: Weigh approximately 3.0 g of dried, powdered plant material and place it in an ultrasonic bath with 50 mL of dichloromethane for 30 minutes at 30 °C. Repeat this extraction step three times.[6]

-

Evaporation: Combine the extracts and evaporate them to dryness using a rotary evaporator under reduced pressure.[6]

-

Reconstitution: Dissolve the dried residue in a fixed volume of acetone (e.g., 10 mL).[6]

-

Filtration: Filter the sample solution through a 0.35-μm membrane filter.[4] An aliquot of 10 μL of the filtrate is then injected into the HPLC system.[4]

Method Validation Data

The developed analytical method was validated for linearity, accuracy, and precision.[6]

Table 1: Linearity and Range The linearity was assessed by analyzing the calibration standards and performing a linear regression analysis of the peak area versus concentration.[4]

| Analyte | Calibration Range (mg/mL) | Regression Equation | Correlation Coefficient (r²) |

| Pomolic Acid | 0.019–0.665 | y = mx + c | > 0.998[4] |

Table 2: Accuracy (Recovery) Accuracy was determined by the standard addition method. The recovery of triterpene acids was observed to be within acceptable limits.[4]

| Analyte | Concentration Levels | Recovery (%) |

| Pomolic Acid | Low, Medium, High | 95.3 – 103.1[4] |

Table 3: Precision (Repeatability) The precision of the method was evaluated by analyzing six replicate injections of sample extracts. The Relative Standard Deviation (RSD) was calculated.[6]

| Analyte | RSD (%) | Acceptance Criteria (%) |

| Pomolic Acid | ≤ 3.46[6] | ≤ 5.0[4] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships within the quantitative analysis process.

References

Pomolic Acid: Application Notes and Protocols for In Vitro Anti-Cancer Assays

Introduction

Pomolic acid (PA) is a pentacyclic triterpenoid compound that has demonstrated significant potential as an anti-cancer agent.[1] Extracted from various natural sources, including Euscaphis japonica, it has been shown to inhibit the proliferation of a diverse range of cancer cells, including those of the breast, colon, lung, melanoma, and leukemia.[2][3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[3][4][6][7] These application notes provide detailed protocols for key in vitro assays to evaluate the anti-cancer effects of pomolic acid, along with a summary of its reported efficacy and mechanisms of action.

Quantitative Data Summary: Cytotoxicity of Pomolic Acid

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for pomolic acid across various human cancer cell lines.

| Cell Line | Cancer Type | Incubation Time | IC50 Value | Reference |

| HT-29 | Colon Cancer | 24 h | 9.7 µg/mL | [2] |

| 48 h | 7.6 µg/mL | [2] | ||

| 72 h | 8.8 µg/mL | [2] | ||

| SK-MEL-2 | Malignant Melanoma | 24 h | 110.3 µM | [4] |

| 48 h | 88.1 µM | [4] | ||

| 72 h | 79.3 µM | [4] | ||

| A549 | Lung Carcinoma | Not Specified | 10 µM | [1][5] |

| BEAS-2B | Normal Lung | Not Specified | 80 µM | [1][5] |

Detailed Experimental Protocols

Herein are detailed protocols for essential in vitro assays to characterize the anti-cancer properties of pomolic acid.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[9][10][11]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 1 x 10⁴ cells per well.[2] Incubate for 12-24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-